![molecular formula C9H11N5 B2994783 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-15-2](/img/structure/B2994783.png)
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound.
作用机制
Target of Action
Similar triazolopyrazine derivatives have been suggested to bind to pcaf (p300/cbp-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
It can be inferred from related studies that triazolopyrazine derivatives may interact with their targets, such as pcaf, leading to changes in the biochemical pathways that these targets are involved in .
Biochemical Pathways
Given the potential interaction with pcaf, it could be involved in pathways related to gene expression and cellular growth, which are often dysregulated in cancer .
Result of Action
If it indeed interacts with pcaf, it could potentially influence gene expression and cellular growth, thereby affecting the progression of diseases like cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of N-nitrosamines in drug products has been found to increase during storage . Therefore, the storage conditions of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine could potentially affect its action and stability.
生化分析
Biochemical Properties
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has shown satisfactory activity compared with the lead compound foretinib . It interacts with c-Met and VEGFR-2 proteins, as indicated by molecular docking and molecular dynamics simulation . The nature of these interactions is similar to that of foretinib .
Cellular Effects
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells . It also influences cell function by intervening on intracellular c-Met signaling of A549 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to c-Met and VEGFR-2 proteins . It inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with azetidine in the presence of a base . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, with conditions favoring the use of polar solvents and bases.
Oxidation and Reduction: Typical oxidizing agents might include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the triazolopyrazine ring .
科学研究应用
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with some derivatives exhibiting activity against Gram-positive and Gram-negative bacteria.
Cancer Research: Certain derivatives have been evaluated for their inhibitory activities against cancer cell lines and kinases like c-Met and VEGFR-2.
Material Science: Nitrogen-containing heterocycles like this compound are used in the development of functional materials.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: A precursor in the synthesis of various triazolopyrazine derivatives.
4-Oxo-pyridazinone derivatives: These compounds share structural similarities and have been studied for their kinase inhibitory activities.
Uniqueness
8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific azetidine substitution, which imparts distinct biological activities and chemical properties compared to other triazolopyrazine derivatives .
属性
IUPAC Name |
8-(azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-11-12-9-8(13-4-2-5-13)10-3-6-14(7)9/h3,6H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRFOPFXDIFNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2994700.png)
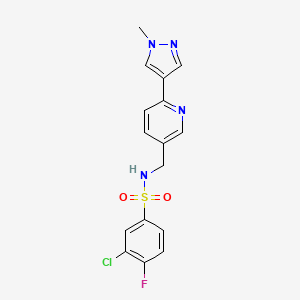
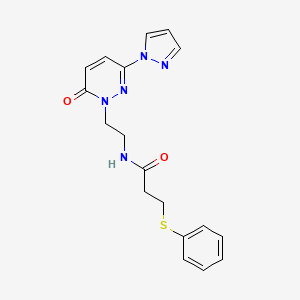

![N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2994709.png)

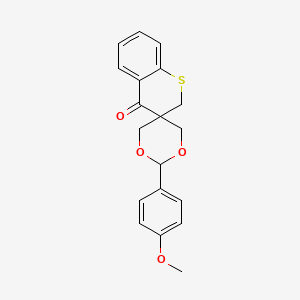
![2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride](/img/structure/B2994713.png)
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

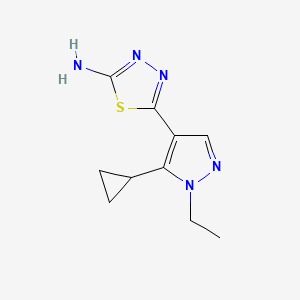
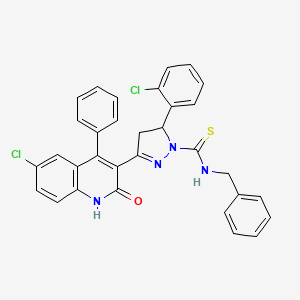
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
